molecular formula C10H8ClN3O5S B12947722 4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate CAS No. 6954-34-3

4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate

Cat. No.: B12947722
CAS No.: 6954-34-3
M. Wt: 317.71 g/mol
InChI Key: VCBIEXLZPZYLOK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate is a complex organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of erbium triflate as a catalyst in a multicomponent protocol, enabling the synthesis of highly substituted imidazole derivatives in excellent yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 1-methyl-4-nitro-1h-imidazole-5-sulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

6954-34-3

Molecular Formula

C10H8ClN3O5S

Molecular Weight

317.71 g/mol

IUPAC Name

(4-chlorophenyl) 3-methyl-5-nitroimidazole-4-sulfonate

InChI

InChI=1S/C10H8ClN3O5S/c1-13-6-12-9(14(15)16)10(13)20(17,18)19-8-4-2-7(11)3-5-8/h2-6H,1H3

InChI Key

VCBIEXLZPZYLOK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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